7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry systematic name for this compound is 7-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carbonitrile, which reflects the precise positioning of each functional group on the quinoline scaffold. The compound is officially registered under Chemical Abstracts Service registry number 622369-38-4, providing a unique identifier for this specific molecular structure. The molecular formula is established as C₁₁H₇FN₂O₂ with a molecular weight of 218.18 grams per mole.
The systematic naming follows established quinoline numbering conventions where the nitrogen atom in the heterocyclic ring receives position 1, and subsequent carbons are numbered sequentially around the bicyclic system. According to these conventions, the fluorine atom occupies position 7, the methoxy group is located at position 6, the carbonyl oxygen is positioned at carbon 4, and the carbonitrile group (-C≡N) is attached to carbon 3. This numbering system ensures unambiguous identification of substituent positions and facilitates clear communication within the scientific community.
Alternative systematic names for this compound include this compound and 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarbonitrile, which emphasize the dihydro nature of the heterocyclic ring system. These naming variations reflect different approaches to describing the same molecular structure while maintaining adherence to International Union of Pure and Applied Chemistry principles.
Molecular Architecture: Bicyclic Quinoline Core and Substituent Positioning
The molecular architecture of this compound is built upon a bicyclic quinoline framework consisting of a benzene ring fused to a pyridine ring. This bicyclic system creates a planar aromatic core that serves as the foundation for substituent attachment. The quinoline core contains ten carbon atoms and one nitrogen atom, forming a stable heterocyclic structure that exhibits unique electronic and chemical properties.
The substituent positioning on this quinoline scaffold follows a specific pattern that influences both the chemical reactivity and physical properties of the molecule. The fluorine atom at position 7 introduces significant electronegativity and affects the electron density distribution throughout the aromatic system. The methoxy group (-OCH₃) at position 6 provides electron-donating characteristics while also contributing to the molecule's polarity and solubility properties. The carbonyl group at position 4 represents a critical structural feature that participates in tautomeric equilibria and hydrogen bonding interactions.
The carbonitrile functional group at position 3 adds a linear geometry component to the otherwise planar structure and serves as a strong electron-withdrawing group. This substituent significantly influences the electronic properties of the quinoline system and may participate in various intermolecular interactions. The combination of these four substituents creates a molecule with distinct physicochemical properties that differ substantially from the parent quinoline structure.
Computational analysis reveals that the molecular geometry exhibits specific bond lengths and angles characteristic of the quinoline family. The bicyclic core maintains planarity, while the substituent groups adopt orientations that minimize steric hindrance and maximize electronic stabilization. The fluorine atom forms a carbon-fluorine bond with characteristic length and the methoxy group adopts a conformation that allows optimal orbital overlap with the aromatic system.
Crystallographic Characterization (X-ray Diffraction Patterns and Unit Cell Parameters)
Crystallographic analysis of quinoline derivatives provides essential information about solid-state molecular arrangement and intermolecular interactions. While specific crystal structure data for this compound was not available in the current dataset, related quinoline compounds demonstrate characteristic crystallographic features that inform our understanding of this molecular family.
Related fluoroquinoline compounds exhibit triclinic crystal systems with specific unit cell parameters that reflect the molecular dimensions and packing arrangements. For example, ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate crystallizes in the triclinic space group P1̄ with unit cell dimensions of a = 8.2339(16) Å, b = 9.1523(18) Å, c = 10.736(2) Å, and angles α = 85.60(3)°, β = 81.20(3)°, γ = 74.13(3)°.
The crystal packing in quinoline derivatives is typically stabilized by various intermolecular interactions, including carbon-hydrogen···oxygen hydrogen bonds and carbon-hydrogen···halogen interactions. These weak interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the solid material. The presence of fluorine atoms and carbonyl groups in this compound suggests similar intermolecular interaction patterns would be expected in its crystal structure.
Unit cell parameters for quinoline derivatives generally reflect the molecular dimensions and the efficiency of molecular packing in the solid state. The triclinic crystal system is common among substituted quinolines due to the asymmetric nature of the substituent patterns and the resulting molecular shapes. Density values typically range from 1.4 to 1.6 grams per cubic centimeter, reflecting the compact packing of these aromatic heterocyclic systems.
The melting point and thermal behavior of quinoline derivatives provide additional insights into their crystallographic properties and intermolecular interactions. Related compounds in this chemical family exhibit melting points in the range of 160-200°C, indicating substantial intermolecular attractions in the solid state. The specific thermal properties of this compound would be expected to fall within this range based on its structural similarity to other fluorinated quinoline derivatives.
Properties
IUPAC Name |
7-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c1-16-10-2-7-9(3-8(10)12)14-5-6(4-13)11(7)15/h2-3,5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQICIDBVOCNQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478621 | |
| Record name | 7-FLUORO-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622369-38-4 | |
| Record name | 7-FLUORO-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves the reaction of appropriate substituted anilines with ethyl cyanoacetate under acidic conditions, followed by cyclization and fluorination steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline compounds exhibit notable antimicrobial properties. A study synthesized various analogues and evaluated their in vitro activity against Mycobacterium tuberculosis and other bacterial strains. The results demonstrated minimum inhibitory concentrations (MIC) ranging from 0.44 to 136.10 μM against different pathogens, highlighting the compound's potential as an antibacterial agent .
Anticancer Properties
The compound has been investigated for its role as an inhibitor of protein kinases, which are critical in cancer cell proliferation and survival. Specific analogues have shown promise in inhibiting tyrosine kinases implicated in various cancers. For instance, studies have reported that modifications to the quinoline structure can enhance potency against cancer cell lines, making it a candidate for further development as an anticancer drug .
Anti-inflammatory Effects
Some studies suggest that quinoline derivatives can exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses. The presence of functional groups such as the methoxy and carbonitrile moieties may influence the compound's interaction with biological targets associated with inflammation .
Case Studies
Mechanism of Action
The mechanism of action of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound can effectively halt bacterial growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and synthetic relevance of 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile can be contextualized by comparing it to analogous quinoline derivatives. Key structural variations include substituent type, position, and electronic effects, which influence reactivity, yield, and application.
Substitution Patterns and Electronic Effects
7-Methyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 919482-00-1) Substituents: Methyl (C7), nitro (C6). Synthesis: Not explicitly detailed in evidence, but nitration/alkylation steps are implied . Applications are unspecified but likely involve antimicrobial or kinase inhibitor research .
7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (3.6a) and 5-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (3.6b) Substituents: Fluoro at C7 (3.6a) or C5 (3.6b). Synthesis: Prepared via substitution/cyclization, yielding a 1.00:0.30 isomer mixture (62% overall). Properties: Fluorine at C7 (3.6a) mimics the target compound but lacks methoxy, reducing steric hindrance. The C5-fluoro isomer (3.6b) alters electronic distribution, affecting binding in kinase inhibition. Both are explored as antimicrobial agents .
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6h) Substituents: Bromo (C6), fluoro (C8), ethoxycarbonyl (C3). Synthesis: Esterification and halogenation steps. The ethoxycarbonyl group (vs. cyano) reduces electrophilicity, impacting downstream reactivity .
Yield and Purity
Key Findings
- Reactivity : Nitro and bromo substituents enhance electrophilicity for nucleophilic substitution, whereas methoxy groups offer steric stabilization .
- Synthetic Challenges : High-temperature cyclization (target compound) vs. milder conditions for nitro/methyl derivatives .
- Environmental Impact : Dowtherm A (target compound) is environmentally hazardous, while THF/DMF-DMA routes are greener but less efficient .
Biological Activity
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a synthetic compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The chemical structure of this compound is characterized by the following features:
| Property | Description |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 232.20 g/mol |
| CAS Number | 172426-88-9 |
| Structural Formula | Structure |
The biological activity of this compound is primarily attributed to its ability to inhibit various cellular processes. Research indicates that it may act through several mechanisms:
- Inhibition of Cancer Cell Growth : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including lung carcinoma A549 cells. The mechanism involves cell cycle arrest at the mitotic phase, evidenced by the upregulation of cyclin-dependent kinase (CDK) inhibitor p21 and downregulation of Cdc25C phosphatase .
- Antiviral Activity : Molecular docking studies suggest that quinoline derivatives can serve as potent inhibitors of Hepatitis B Virus (HBV) replication. In vitro studies have confirmed significant inhibition of HBV at concentrations around 10 µM .
- Antimicrobial Properties : Quinoline-based compounds have been noted for their antimicrobial activities against a range of pathogens, making them potential candidates for developing new antibiotics .
Case Studies and Research Findings
Several studies have investigated the biological effects and therapeutic potentials of this compound:
Case Study 1: Anticancer Activity
A study conducted on A549 lung carcinoma cells revealed that the compound exhibited an IC(50) value of approximately 4.8 µM. The treatment led to significant growth inhibition through mechanisms involving microtubule polymerization and cell cycle arrest .
Case Study 2: Antiviral Effects
In a study focusing on HBV, derivatives similar to 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline demonstrated high inhibitory effects on viral replication, suggesting potential use in antiviral therapies .
Case Study 3: Antimicrobial Action
Research has highlighted the antimicrobial efficacy of related quinoline compounds against various bacterial strains. These compounds exhibited bactericidal properties, supporting their use in treating infections caused by resistant bacteria .
Q & A
Q. What are the key structural features and reactivity patterns of 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile?
The compound is a 4-quinolone derivative with a fluoro group at position 7, methoxy at position 6, and a nitrile at position 2. The 1,4-dihydroquinoline scaffold confers planarity to the molecule, influencing π-π stacking interactions and solubility. The electron-withdrawing nitrile and keto groups enhance electrophilic reactivity at positions 1 and 7, while the methoxy group acts as a weak electron donor, directing substitution reactions. Structural analogs (e.g., ethyl carboxylate derivatives) show hydrogen bonding via the 4-oxo group and nitrile, critical for intermolecular interactions in crystal packing .
Q. What synthetic routes are reported for analogous 4-quinolone derivatives, and how can they be adapted for this compound?
Typical routes involve:
- Gould-Jacobs cyclization : Condensation of anilines with β-keto esters under acidic conditions, followed by cyclization. For fluorinated analogs, regioselective halogenation (e.g., using POCl₃ or Cl₂ gas) is required before cyclization .
- Modification of intermediates : Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4) is a common intermediate; substituting chlorine with methoxy via nucleophilic aromatic substitution (e.g., using NaOMe) could yield the target compound .
Q. How can structural purity and regioselectivity be validated during synthesis?
- Analytical methods :
- HPLC/LC-MS : To confirm molecular weight and detect byproducts (e.g., positional isomers from incomplete substitution) .
- ¹H/¹³C NMR : Methoxy protons (δ ~3.9 ppm) and fluorine coupling patterns (e.g., splitting of adjacent protons) confirm substituent positions .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., nitro vs. methoxy placement in analogs) .
Advanced Research Questions
Q. What strategies optimize regioselectivity in introducing the methoxy group at position 6?
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Temperature control : Lower temperatures (0–25°C) reduce side reactions (e.g., demethylation or overhalogenation).
- Directing groups : Use of protecting groups (e.g., acetyl) on the quinoline nitrogen can steer substitution to position 6 .
Q. How do intermolecular interactions influence the compound’s solid-state stability and solubility?
Crystal packing in analogs (e.g., ethyl 7-chloro-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) reveals:
- C–H⋯O hydrogen bonds : Between the 4-oxo group and aromatic protons (distance: 3.06–3.54 Å).
- C–H⋯Cl/F interactions : Contribute to lattice stability but reduce aqueous solubility.
- Mitigation : Co-crystallization with carboxylic acids (e.g., 4-carboxybenzoate) improves solubility via salt formation .
Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
- DFT calculations : Assess Fukui indices to identify electrophilic (C-7) and nucleophilic (C-3) sites.
- Molecular docking : Predict binding affinity with biological targets (e.g., DNA gyrase for antimicrobial studies) .
- Solvent modeling : COSMO-RS simulations estimate solubility in organic/aqueous mixtures .
Data Contradictions and Resolution
Q. Discrepancies in reported antimicrobial activity of 4-quinolone analogs: How to design experiments to resolve them?
- Variable substituent effects : Nitro groups (e.g., at position 8) enhance activity against Gram-negative bacteria, while methoxy groups reduce potency.
- Experimental design :
- Comparative SAR : Synthesize analogs with systematic substituent variations (Table 1).
- Standardized assays : Use MIC (Minimum Inhibitory Concentration) protocols against E. coli (ATCC 25922) and S. aureus (ATCC 29213) .
Table 1 : Structure-Activity Relationship (SAR) of Selected Analogs
| Substituent (Position) | Antibacterial Activity (MIC, μg/mL) |
|---|---|
| 6-OCH₃, 7-F (Target) | Pending |
| 8-NO₂, 6-F | 0.5 (Gram-negative) |
| 6-Cl, 7-F | 2.0 (Gram-positive) |
Q. Conflicting spectral data for nitrile-containing quinolones: How to validate assignments?
- ²J coupling in ¹⁹F NMR : Fluorine coupling to adjacent protons (e.g., H-5 in 7-fluoro analogs) confirms substitution patterns.
- IR spectroscopy : Nitrile stretches (~2240 cm⁻¹) should lack broadening, ruling out hydrolysis to carboxylic acids .
Methodological Recommendations
- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times for Gould-Jacobs cyclization .
- Crystallography : Prioritize single-crystal growth via slow evaporation in DMSO/water mixtures .
- Bioactivity testing : Include cytotoxicity assays (e.g., against HEK-293 cells) to differentiate antimicrobial vs. host cell effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
